3-(Difluoromethyl)cyclobutane-1-thiol
Description
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLLZIOSOPBMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its sustainability and high atom economy.
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)cyclobutane-1-thiol are less documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-mediated difluoromethylation reactions and novel non-ozone depleting difluorocarbene reagents are potential approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the difluoromethyl group or the cyclobutane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and amines are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Difluoromethyl)cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or modification. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Analogs :
- 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride (CF₃ substituent): The trifluoromethyl group is more electronegative and sterically bulky than -CF₂H, leading to stronger electron-withdrawing effects. This increases the acidity of adjacent functional groups (e.g., sulfonyl chloride) and enhances metabolic resistance .
- 3-Methylcyclobutan-1-ol (CH₃ substituent): The methyl group lacks fluorine’s electronegativity, resulting in reduced polarity and higher lipophilicity. This diminishes metabolic stability compared to fluorinated analogs .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | LogP* | Metabolic Stability | Reactivity (Thiol/Sulfonyl) |
|---|---|---|---|---|
| 3-(Difluoromethyl)cyclobutane-1-thiol | -CF₂H | ~1.8 | Moderate-High | High (thiol) |
| 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride | -CF₃ | ~2.3 | High | Low (sulfonyl chloride) |
| 3-Methylcyclobutan-1-ol | -CH₃ | ~0.5 | Low | N/A |
| 3,3-Difluorocyclobutane-1-sulfonate | -F (geminal) | ~-0.2 | High | Moderate (sulfonate) |
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (LogP) : The -CF₂H group in 3-(difluoromethyl)cyclobutane-1-thiol strikes a balance between the high lipophilicity of -CF₃ (LogP ~2.3) and the hydrophilicity of -CH₃ (LogP ~0.5), optimizing membrane permeability and solubility .
- Metabolic Stability: Fluorine’s electronegativity shields the compound from oxidative metabolism. While -CF₃ provides superior stability, -CF₂H still outperforms non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(difluoromethyl)cyclobutane-1-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by fluorination and thiol introduction. For example, cyclobutane precursors (e.g., 3-methylcyclobutane derivatives) can undergo fluorination using agents like DAST (diethylaminosulfur trifluoride) . Thiolation may proceed via nucleophilic substitution of a leaving group (e.g., bromide) with a thiol source (e.g., thiourea, followed by hydrolysis). Optimization includes temperature control (0–25°C for fluorination to avoid side reactions) and inert atmosphere use to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are most effective for characterizing 3-(difluoromethyl)cyclobutane-1-thiol?
- Methodological Answer :
- NMR : identifies fluorinated positions (δ -80 to -100 ppm for CF groups). reveals cyclobutane ring protons as multiplet signals (δ 2.5–4.0 ppm) and thiol protons (δ 1.5–2.5 ppm, if not exchanged) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] for CHFS, expected m/z 145.03) .
- IR : Strong S-H stretch (~2550 cm) and C-F stretches (1100–1200 cm) .
Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing CF group increases acidity of adjacent protons, potentially destabilizing the compound under basic conditions. Stability assays (HPLC or monitoring) under pH 2–12 and temperatures (4–60°C) are recommended. For example, thiol oxidation to disulfides is mitigated by storage under nitrogen at -20°C .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of 3-(difluoromethyl)cyclobutane-1-thiol?
- Methodological Answer : The cyclobutane ring imposes steric constraints. Strategies include:
- Protection of Thiol : Use tert-butylthiol or trityl groups to prevent undesired reactions during functionalization .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at the thiol position, using ligands like XPhos to reduce steric interference .
- Computational Modeling : DFT calculations predict favorable reaction pathways (e.g., angle strain analysis in cyclobutane) .
Q. How do stereoelectronic effects of the difluoromethyl group impact docking interactions in biological systems?
- Methodological Answer : The CF group’s strong inductive effect alters electron density, affecting hydrogen bonding and van der Waals interactions. Molecular docking studies (e.g., AutoDock Vina) paired with crystallographic data (PDB) reveal that the CF group enhances binding to hydrophobic pockets (e.g., in enzymes like cytochrome P450). Comparative studies with non-fluorinated analogs show ~30% increased binding affinity .
Q. What are the key challenges in analyzing by-products during synthesis, and how can they be resolved?
- Methodological Answer : Common by-products include disulfides (from thiol oxidation) and defluorinated intermediates. Resolution methods:
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
- Tandem MS/MS : Identifies defluorinated fragments (e.g., loss of HF, m/z -20).
- In Situ Monitoring : ReactIR tracks fluorination intermediates to optimize reaction times .
Safety and Handling
Q. What safety protocols are critical for handling 3-(difluoromethyl)cyclobutane-1-thiol in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate exposure to volatile thiols.
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Storage : Under nitrogen at -20°C in amber vials to prevent light/oxygen degradation .
- Spill Management : Neutralize with 10% NaOH solution to oxidize residual thiols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
